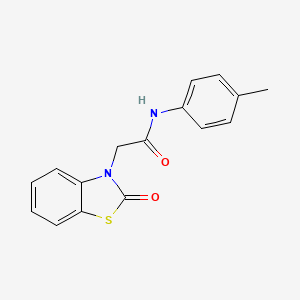

![molecular formula C14H15N3O2 B5571048 methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an alkyl or aryl group and R2, R3 are H, alkyl, aryl, or a combination thereof . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has one CH replaced by nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and functional groups. Carbamates generally have moderate polarity and can form hydrogen bonds, affecting their solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Carbamate derivatives have been explored for their antitumor activities. For example, the study of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers revealed significant biological activity against cancer cells. The S-isomer showed more potency than the R-isomer, highlighting the importance of stereochemistry in the design of antitumor agents (Temple & Rener, 1992). Further modifications of the carbamate group in similar compounds demonstrated that the presence of a carbamate group is crucial for activity, with changes in the alkyl group affecting the compound's efficacy (Temple, Rener, & Comber, 1989).

Antimicrobial and Antifilarial Activities

Methyl carbamates have shown potential as antimicrobial and antifilarial agents. Research into methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant activity against leukemia cells and in vivo antifilarial activity against Acanthocheilonema viteae, suggesting a mitotic blocking mechanism as its primary mode of action (Kumar et al., 1993).

Neuroprotective Effects

The study of N-methyl-4-phenylpyridinium (MPP+), a metabolite related to the structure of interest, has provided insights into the mechanisms of neurotoxicity and potential neuroprotective strategies. MPP+ selectively damages dopamine neurons by inhibiting mitochondrial function, a process potentially relevant to the study of Parkinson's disease and other neurodegenerative conditions (Javitch, D'Amato, Strittmatter, & Snyder, 1985).

Synthesis and Application in Chemical Processes

The synthesis of methyl N-phenyl carbamate from aniline using green chemistry approaches highlights the importance of developing environmentally friendly methods for producing valuable chemical intermediates. Studies have demonstrated efficient synthesis routes, providing a foundation for further research into the synthesis and applications of methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate (Yalfani et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl N-[4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-3-8-12(13(15)16-9)10-4-6-11(7-5-10)17-14(18)19-2/h3-8H,1-2H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLYQXLASQBOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine](/img/structure/B5570981.png)

![8-CYCLOPROPYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5570984.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B5571016.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine](/img/structure/B5571042.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5571063.png)